2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide
Overview
Description
The compound is a derivative of 3,4-dichloroaniline . 3,4-Dichloroaniline is widely used in the synthesis of dyes, textiles, and herbicides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 3,4-dichloroaniline can be synthesized by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Another related compound, 2-(3,4-dichloroanilino)-5-methyl-s-triazolo, was synthesized through a series of reactions involving chlorination and condensation .Scientific Research Applications
Design and Synthesis
Chemosensor Development : Quinazolinone derivatives, including variations similar to the compound , have been designed and synthesized as colorimetric chemosensors. These chemosensors are used to detect cations in aqueous and biological samples, showing selectivity and specificity towards certain ions like copper and mercury (Ayman. M et al., 2020).
Synthesis of Derivatives : The compound and its derivatives have been involved in various synthetic reactions. For example, the synthesis of 4 (1H)-quinazolinones and their derivatizations show the compound's ability to react with different nucleophiles, forming various derivatives with potential biological activities (Ozaki et al., 1983).
Biological and Medicinal Applications
Antitumor Activity : Some derivatives of the compound have shown promise in antitumor applications. For instance, compounds with quinazolin-4-one structures have been noted for their selective anticancer activity (Abdel-Rahman, 2006).
Analgesic Activity : Research on derivatives with a 6,8-dibromo-2-methylquinazoline moiety, closely related to the structure of the compound , has revealed analgesic properties, indicating potential for pain management (Saad et al., 2011).
Antibacterial and Antitubercular Agents : Derivatives of the compound have been explored as potent inhibitors in antitubercular therapy, showing significant activity against Mycobacterium tuberculosis (Gawad & Bonde, 2020).
Chemical Reactivity and Synthesis Pathways
Reactivity Towards Electrophiles and Nucleophiles : The compound's derivatives have shown notable reactivity towards various electrophilic and nucleophilic reagents, leading to the formation of heterocycles with potential as anticancer agents (Abdel-Rahman, 2006).
Versatile Synthetic Approach : A versatile synthetic approach has been reported for quinazolinone derivatives, which are core structures in many anticancer agents. This includes methods like intermolecular reductive N-heterocyclizations (Kundu et al., 2007).
Future Directions
properties
IUPAC Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBILPOZTRGZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587874 | |
Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide | |
CAS RN |
331645-84-2 | |
Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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